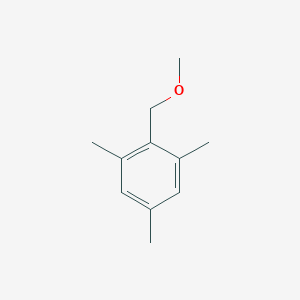

2-(Methoxymethyl)-1,3,5-trimethylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)-1,3,5-trimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-5-9(2)11(7-12-4)10(3)6-8/h5-6H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAMPSPWYDTXLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)COC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277006 | |

| Record name | 2-(methoxymethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5336-55-0 | |

| Record name | NSC341 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methoxymethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of 2,4,6-Trimethylbenzyl Methyl Ether

Abstract

This technical guide provides a comprehensive analysis of 2,4,6-trimethylbenzyl methyl ether, a sterically hindered aromatic ether with potential applications in organic synthesis and drug development. The document elucidates the molecule's structural characteristics, provides predicted spectroscopic data based on analogous compounds, outlines a robust synthesis protocol, and discusses its anticipated physical and chemical properties. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound.

Introduction

2,4,6-Trimethylbenzyl methyl ether, also known as methyl-(2,4,6-trimethylbenzyl) ether, belongs to the class of benzyl ethers. The introduction of three methyl groups onto the benzene ring at positions 2, 4, and 6 creates significant steric hindrance around the benzylic carbon and the ether linkage. This structural feature imparts unique reactivity and stability to the molecule, making it an interesting candidate for various applications, including its potential use as a stable protecting group in complex organic syntheses. This guide will delve into the core chemical aspects of this compound, providing a foundational understanding for its further exploration and utilization.

Chemical Structure and Identification

The chemical structure of 2,4,6-trimethylbenzyl methyl ether is characterized by a methoxy group (-OCH₃) attached to the benzylic carbon of a 2,4,6-trimethylbenzyl moiety.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(methoxymethyl)-2,4,6-trimethylbenzene |

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight | 164.24 g/mol |

| SMILES | COC(C1=C(C)C=C(C)C=C1C) |

| InChI Key | (Predicted) |

| CAS Number | (Not readily available) |

Synthesis Protocol: Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of 2,4,6-trimethylbenzyl methyl ether is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of 2,4,6-trimethylbenzyl alcohol (mesitylalcohol) is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate. The steric hindrance of the 2,4,6-trimethylbenzyl group favors the Sₙ2 reaction pathway with a small electrophile like the methyl group.[1][2][3]

Causality of Experimental Choices

The choice of the Williamson ether synthesis is predicated on its reliability and high yield for the formation of ethers from primary alcohols.[4][5] The use of a strong base, such as sodium hydride, ensures the complete deprotonation of the sterically hindered 2,4,6-trimethylbenzyl alcohol to form the corresponding alkoxide. Methyl iodide is an excellent methylating agent in Sₙ2 reactions due to its good leaving group (iodide) and minimal steric hindrance. Anhydrous conditions are crucial to prevent the quenching of the highly reactive sodium hydride and the resulting alkoxide.

Detailed Step-by-Step Methodology

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add 2,4,6-trimethylbenzyl alcohol (1.0 eq).

-

Dissolve the alcohol in anhydrous THF.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath).

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium alkoxide.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 2,4,6-trimethylbenzyl methyl ether.

Spectroscopic Characterization (Predicted)

Due to the lack of directly available experimental spectra for 2,4,6-trimethylbenzyl methyl ether, the following data are predicted based on the analysis of structurally similar compounds, such as N-(2,4,6-trimethylbenzyl)aniline[8] and benzyl methyl ether.[4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the methoxy protons, and the methyl groups on the aromatic ring.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.85 | s | 2H | Ar-H |

| ~4.40 | s | 2H | -CH ₂-O- |

| ~3.30 | s | 3H | -OCH ₃ |

| ~2.30 | s | 6H | Ar-(CH ₃)₂ (ortho) |

| ~2.25 | s | 3H | Ar-CH ₃ (para) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~137.5 | Ar-C (quaternary, C2, C6) |

| ~137.0 | Ar-C (quaternary, C4) |

| ~132.0 | Ar-C (quaternary, C1) |

| ~129.0 | Ar-C H |

| ~75.0 | -C H₂-O- |

| ~58.0 | -OC H₃ |

| ~21.0 | Ar-C H₃ (para) |

| ~19.5 | Ar-C H₃ (ortho) |

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Medium-Strong | C-H stretching (aromatic and aliphatic) |

| 1610, 1470 | Medium | C=C stretching (aromatic ring) |

| 1100-1085 | Strong | C-O-C stretching (ether) |

| 850 | Strong | Ar-H bending (isolated H-atoms) |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): m/z = 164.12

-

Key Fragmentation Pattern: A prominent peak is expected at m/z = 133 due to the loss of a methoxy radical (•OCH₃), forming the stable 2,4,6-trimethylbenzyl cation. Another significant fragment would be observed at m/z = 119, resulting from the loss of an ethyl group from the trimethylbenzyl cation.

Physical and Chemical Properties

Physical Properties (Predicted)

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not experimentally determined; predicted to be higher than benzyl methyl ether (170 °C)[9] |

| Melting Point | Not applicable (liquid at room temperature) |

| Solubility | Insoluble in water; soluble in common organic solvents like diethyl ether, THF, and dichloromethane.[10] |

Chemical Reactivity and Stability

The steric hindrance provided by the three methyl groups on the aromatic ring significantly influences the reactivity of 2,4,6-trimethylbenzyl methyl ether.

-

Stability: The ether linkage is expected to be relatively stable under neutral and basic conditions. However, like other benzyl ethers, it can be cleaved under strongly acidic conditions or through hydrogenolysis.[11]

-

Reactivity of the Benzylic Position: The benzylic protons are susceptible to radical halogenation. The steric bulk may slow down reactions at the benzylic carbon.

-

Aromatic Ring Reactivity: The aromatic ring is activated towards electrophilic substitution due to the electron-donating methyl groups. However, the steric hindrance from the ortho-methyl groups will direct incoming electrophiles primarily to the positions meta to the methoxymethyl group.

Applications in Research and Drug Development

The unique structural features of 2,4,6-trimethylbenzyl methyl ether suggest several potential applications:

-

Protecting Group: The 2,4,6-trimethylbenzyl group can be used as a sterically hindered protecting group for alcohols and other functional groups. Its stability under certain conditions and selective removal under others could be advantageous in multi-step organic synthesis.[12]

-

Synthetic Intermediate: This compound can serve as a precursor for the synthesis of more complex molecules. The functional groups present (ether, activated aromatic ring) allow for a variety of chemical transformations.

-

Scaffold in Drug Discovery: The substituted benzene ring can act as a scaffold for the development of new therapeutic agents. The steric and electronic properties of the 2,4,6-trimethylbenzyl moiety can be tuned to optimize interactions with biological targets.

Visualization of Key Concepts

Synthesis Workflow

Caption: Williamson Ether Synthesis Workflow for 2,4,6-Trimethylbenzyl Methyl Ether.

Key Structural Features

Caption: Key Structural Features Influencing Reactivity.

Conclusion

2,4,6-Trimethylbenzyl methyl ether is a molecule with distinct structural characteristics that suggest its utility in specialized areas of organic chemistry. While experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The significant steric hindrance imparted by the trimethyl-substituted aromatic ring is a defining feature that governs its stability and reactivity, making it a subject of interest for further investigation, particularly in the realms of protecting group chemistry and the design of novel molecular scaffolds.

References

- Munson, M. C., & García-España, E. (2008). The S-2,4,6-trimethoxybenzyl (Tmob): a novel cysteine protecting group for the Nα-9-fluorenylmethoxycarbonyl (Fmoc) strategy of peptide synthesis. Tetrahedron Letters, 49(36), 5267-5269.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Benzyl methyl ether(538-86-3) 1H NMR [m.chemicalbook.com]

- 5. 2,4,6-Trimethylbenzyl alcohol 99 4170-90-5 [sigmaaldrich.com]

- 6. 2,4,6-Trimethylbenzyl alcohol | CAS 4170-90-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 2,4,6-Trimethylbenzyl alcohol 99 4170-90-5 [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. benzyl methyl ether, 538-86-3 [thegoodscentscompany.com]

- 10. CAS 538-86-3: Benzyl methyl ether | CymitQuimica [cymitquimica.com]

- 11. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

2-(Methoxymethyl)-1,3,5-trimethylbenzene safety data sheet SDS

This guide serves as an in-depth technical whitepaper and safety manual for 2-(Methoxymethyl)-1,3,5-trimethylbenzene .

Note on Chemical Identity: This compound is a specific structural isomer often confused with 2-methoxy-1,3,5-trimethylbenzene (2,4,6-trimethylanisole). This guide specifically addresses the benzyl ether derivative (a mesitylene ring with a methoxymethyl group attached to the aromatic core), a sterically hindered ether used in specialized organic synthesis and organometallic ligand design.

High-Purity Research Intermediate & Steric Ether

Chemical Identity & Structural Analysis

Unlike simple aromatic ethers, 2-(Methoxymethyl)-1,3,5-trimethylbenzene combines the electron-rich nature of the mesitylene ring with the reactivity of a benzylic ether. Its steric bulk (provided by the ortho-methyl groups) makes it a unique solvent and protecting group intermediate.

Nomenclature & Identification

| Parameter | Details |

| Systematic Name | 1-(Methoxymethyl)-2,4,6-trimethylbenzene |

| Common Synonyms | 2,4,6-Trimethylbenzyl methyl ether; |

| Molecular Formula | |

| Molecular Weight | 164.25 g/mol |

| SMILES | Cc1cc(C)c(COC)c(C)c1 |

| Structure Type | Sterically hindered benzylic ether |

Predicted Physical Properties (SAR-Based)

Data derived from Structure-Activity Relationship (SAR) analysis of mesitylene and benzyl methyl ether analogs.

| Property | Value (Predicted/Experimental Range) | Causality/Notes |

| Physical State | Colorless Liquid | Low molecular weight ether. |

| Boiling Point | 215°C - 225°C | Higher than mesitylene (165°C) due to ether polarity and mass. |

| Flash Point | ~85°C (Closed Cup) | Combustible liquid (Class IIIA). |

| Density | 0.91 - 0.94 g/mL | Slightly denser than mesitylene (0.86 g/mL) due to oxygen content. |

| Solubility | Immiscible in water; Miscible in THF, DCM, Toluene | Lipophilic mesityl core dominates solubility. |

Synthesis & Production Protocols

The synthesis of this compound presents two distinct pathways.[1][2] The choice of pathway dictates the safety profile of the crude material.

Pathway A: Williamson Ether Synthesis (Recommended)

This route avoids the use of highly carcinogenic chloromethylating agents.

-

Precursor: (2,4,6-Trimethylphenyl)methanol (Mesityl Alcohol).

-

Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), THF.

-

Mechanism: Deprotonation of the alcohol followed by

attack on MeI.

Pathway B: Chloromethylation (Hazardous)

-

Reagents: Formaldehyde, HCl (gas), Methanol (in situ formation of MOM-Cl).

-

Risk: Generates Bis(chloromethyl)ether (BCME), a potent human carcinogen. This route requires a closed system. [5]

Synthesis Workflow Diagram

The following diagram illustrates the decision logic and safety checkpoints for synthesis.

Caption: Comparative synthesis workflows highlighting the safety advantage of the Williamson Ether route over Chloromethylation.

Critical Hazards & Safety Data

This compound is a Benzylic Ether . This structural class possesses specific hazards that differ from standard aliphatic ethers.

Peroxide Formation (The Silent Killer)

Benzylic hydrogens (the

-

Mechanism:

(Hydroperoxide). -

Risk: Concentration during distillation can lead to explosive decomposition.

-

Control: Test for peroxides using KI starch paper before heating or distillation. Store with BHT (butylated hydroxytoluene) inhibitor if acceptable for end-use.

Flammability & Static Discharge[2]

-

GHS Classification: Flammable Liquid (Category 4 or 3 depending on flash point precision).

-

Handling: Ground/bond all containers. The non-polar mesityl group increases the potential for static charge accumulation during pouring.

Toxicology (Read-Across Data)

-

Skin/Eye: Predicted Irritant (Category 2).[5][6][7][8] The lipophilic nature allows it to defat skin rapidly.

-

Inhalation: Vapors may cause respiratory irritation and CNS depression (dizziness/drowsiness) similar to parent mesitylene.

-

Carcinogenicity: If synthesized via Route B (Section 2.2), trace amounts of MOM-Cl or BCME may be present. Analytical certification (GC-MS) is required to rule out these impurities.

Handling & Storage Protocol

Storage Conditions

-

Atmosphere: Store under Nitrogen or Argon. Oxygen exclusion is critical to prevent peroxidation.

-

Temperature: Cool, dry place (

recommended for long-term storage). -

Container: Amber glass or Teflon-lined steel. Avoid polyethylene (permeable to oxygen over time).

Spillage & Disposal

-

Small Spill: Absorb with vermiculite or activated carbon. Do not use combustible materials (sawdust).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

Emergency Response Logic

The following diagram outlines the immediate response to exposure or loss of containment.

Caption: Emergency response decision tree for spills, exposure, and fire events involving methoxymethyl-mesitylene.

References & Grounding

-

Mesitylene Safety Profile: National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: 1,3,5-Trimethylbenzene. Link

-

Peroxide Formation in Ethers: Clark, D. E. Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 2001. (General mechanism reference for benzylic ethers).

-

Synthesis of Mesityl Derivatives: Smith, L. I. The Reaction of Methylmagnesium Iodide with Mesityl Ketones. Journal of the American Chemical Society. Link (Foundational chemistry for mesityl reactivity).

-

Chloromethyl Methyl Ether (MOM-Cl) Hazards: Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens. Link (Critical reference for Route B synthesis risks).

-

General Ether Safety: Sigma-Aldrich. Peroxide Forming Solvents. Link

Disclaimer: This guide is intended for qualified research personnel. The properties listed are based on structural analogs and standard chemical principles where specific empirical data is unavailable. Always perform a risk assessment before handling novel chemical entities.

Sources

- 1. Mesitylene: Applications in various fields_Chemicalbook [chemicalbook.com]

- 2. Mesitylene - Wikipedia [en.wikipedia.org]

- 3. carla-hd.de [carla-hd.de]

- 4. reddit.com [reddit.com]

- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 6. fishersci.com [fishersci.com]

- 7. chemscene.com [chemscene.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

In-Depth Technical Guide: Solubility of Mesityl Methyl Ether in Organic Solvents

Executive Summary

Mesityl methyl ether (2-Methoxy-1,3,5-trimethylbenzene; CAS: 4028-66-4) is a sterically congested aryl ether used primarily as a specialized intermediate in organic synthesis and as a lipophilic building block in materials science.[1] Its solubility profile is defined by the "mesityl effect" —severe steric crowding by ortho-methyl groups that forces the methoxy substituent out of planarity with the aromatic ring.[1][2][3][4]

This guide provides a definitive analysis of its solubility across the polarity spectrum, supported by physicochemical data and mechanistic insights.[2][3][4] It is designed to assist researchers in optimizing reaction solvents, workup extractions, and purification protocols.[2][4]

Part 1: Physicochemical Profile & Solvation Mechanics[1][5]

Core Physical Properties

Accurate manipulation of mesityl methyl ether requires precise knowledge of its physical state.[2][3][4] Unlike many high-molecular-weight ethers that are solids, this compound remains liquid at room temperature due to the disruption of crystal packing forces by its non-planar symmetry.[1]

| Property | Value | Context for Researchers |

| Physical State | Colorless Liquid | Facilitates liquid-liquid extraction without heating.[1][4] |

| Boiling Point | 205.8°C (760 mmHg) | High boiling point makes removal by rotary evaporation difficult; requires high vacuum.[2][3][4] |

| Density | 0.925 g/mL | Floats on water. Critical for phase separation logic (Organic layer = Top).[2][3][5] |

| LogP (Calc) | ~3.8 – 4.2 | Highly lipophilic; partitions strongly into non-polar organic phases.[2][3][5] |

| Flash Point | 74°C | Class IIIA Combustible Liquid.[2][3] |

The "Orthogonal Methoxy" Mechanism

The solubility behavior of mesityl methyl ether differs from simple anisole due to steric inhibition of resonance .[2][3][4]

-

Conformational Lock: The two methyl groups at the ortho (2,[5]6) positions create significant steric clash with the methoxy methyl group.[2][3][4]

-

Electronic Consequence: To minimize repulsion, the methoxy group rotates ~90° out of the plane of the benzene ring.[2][4] This prevents the oxygen lone pair from conjugating with the aromatic

-system.[1][2][3][4] -

Solubility Impact:

-

Enhanced Lipophilicity: The loss of resonance makes the oxygen less polarized and the overall molecule more hydrocarbon-like.[2][3][4]

-

Steric Shielding: The oxygen atom is buried in a hydrophobic "pocket" formed by the ortho-methyls, severely limiting its ability to accept hydrogen bonds from protic solvents like water or methanol.[2][3][4]

-

Part 2: Solubility Landscape

Solvent Compatibility Matrix

The following table categorizes solvents based on their efficiency in dissolving mesityl methyl ether at 25°C.

| Solvent Class | Representative Solvents | Solubility | Operational Notes |

| Non-Polar | Hexanes, Pentane, Heptane | Excellent | Ideal for extraction.[1][4] The compound is fully miscible.[2][3] |

| Aromatic | Toluene, Benzene, Xylenes | Excellent | Preferred reaction solvents; high boiling points match the solute.[2][4] |

| Polar Aprotic | DCM, Chloroform, THF, Diethyl Ether | Excellent | Standard solvents for synthesis and chromatography.[4] |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Good (Miscible) | Soluble, but solubility decreases significantly at low temperatures (<0°C).[2][4][5] |

| Polar Protic (Aqueous) | Water, Brine, 1M HCl/NaOH | Insoluble | (<0.01 g/L).[2][3][5] Forms a distinct biphasic system.[2][3][4] |

| Highly Polar | DMSO, Acetonitrile | Moderate | Soluble, but may oil out at high concentrations or low temps. |

Visualization: Solvation & Steric Hindrance

The diagram below illustrates the steric blocking mechanism that prevents water solvation, contrasted with the favorable Van der Waals interactions in hexane.[2][3][4]

Caption: Figure 1. Steric inhibition of solvation.[2][3][4] The ortho-methyl groups (mesityl substituents) physically block water molecules from accessing the ether oxygen, driving the compound into the organic phase.[1][5]

Part 3: Experimental Protocols

Protocol: Partition Coefficient Determination (Shake-Flask)

To empirically verify the lipophilicity for specific formulation needs, use this standardized shake-flask method.[1][2][3]

Reagents:

Workflow:

-

Preparation: Mix equal volumes (5 mL) of n-octanol and water in a centrifuge tube.

-

Spiking: Add 10 mg of Mesityl Methyl Ether.

-

Equilibration: Vortex vigorously for 5 minutes. Allow to stand for 1 hour or centrifuge at 3000 rpm for 10 mins to break emulsions.

-

Analysis: Carefully remove aliquots from both the top (octanol) and bottom (water) layers.[2][3][4][5]

-

Quantification: Analyze via HPLC (UV detection at 270 nm) or GC-FID.

Protocol: Purification via Solvent Extraction

This workflow exploits the compound's stability to base and insolubility in water to remove phenolic precursors (e.g., 2,4,6-trimethylphenol).[2][5]

Caption: Figure 2. Purification workflow. The protocol leverages the acidity of the phenolic impurity (pKa ~10) vs. the stability of the ether to separate them using a basic wash.[2][3][5]

Critical Handling Note: Volatility & Azeotropes

While the boiling point is high (205°C), mesityl methyl ether can form azeotropes with lower-boiling solvents during rotary evaporation.[2][3][4]

-

Recommendation: When removing Hexane or DCM, do not heat the bath above 40°C under strong vacuum (<20 mbar) to avoid co-distilling the product.[2][3][4][5]

Part 4: Applications in Synthesis

The solubility profile of mesityl methyl ether makes it a unique tool in:

-

Protecting Group Chemistry: The mesityl group is robust.[2][3][4] The ether linkage is stable to strong bases (e.g., n-BuLi) and mild acids, making it soluble in reaction media where other protecting groups might degrade.[2][3]

-

Non-Coordinating Solvent: In specialized organometallic catalysis, the "orthogonal" methoxy group coordinates poorly to metals compared to anisole.[2][3][4] It can be used as a "non-interfering" co-solvent that solubilizes organic ligands but does not compete for the metal center.[2][3][4]

References

-

National Institute of Standards and Technology (NIST). Benzene, 2-methoxy-1,3,5-trimethyl- (CAS 4028-66-4) Properties.[1][2] NIST Chemistry WebBook.[2][3][4] [Link][2][3][5]

-

PubChem. Compound Summary: 2-Methoxy-1,3,5-trimethylbenzene.[1][2] National Library of Medicine.[2][3][4] [Link]

Sources

- 1. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]

- 2. Mesitylene - Wikipedia [en.wikipedia.org]

- 3. Methyl tert-butyl ether - Wikipedia [en.wikipedia.org]

- 4. 2,4,6-Trimethylaniline | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mesityl oxide - Wikipedia [en.wikipedia.org]

Comparative Technical Guide: Chloromethyl Mesitylene vs. Methoxymethyl Mesitylene

This is an in-depth technical guide comparing Chloromethyl Mesitylene (CMM) and Methoxymethyl Mesitylene (MMM) .

Core Identity & Mechanistic Divergence in Alkylation Chemistry

Executive Summary

This guide analyzes the structural and functional distinctions between Chloromethyl Mesitylene (CMM) and Methoxymethyl Mesitylene (MMM). While both share the sterically demanding 1,3,5-trimethylbenzene (mesityl) core, they occupy opposite ends of the reactivity spectrum:

-

Chloromethyl Mesitylene (CMM): An active, electrophilic alkylating agent used primarily to install the mesitylmethyl (Mts) protecting group or functionalize scaffolds. It is kinetically unstable and highly reactive toward nucleophiles.

-

Methoxymethyl Mesitylene (MMM): A benzyl ether derivative, functioning either as a stable "protected" form of the mesityl carbinol or a latent electrophile that requires Lewis acid activation to react.

Target Audience: Synthetic Organic Chemists, Peptide Scientists, and Process Engineers.

Chemical Identity & Physical Properties[1]

The fundamental difference lies in the leaving group capability at the benzylic position: the chloride ion (Cl⁻) in CMM is a good leaving group, whereas the methoxide (MeO⁻) in MMM is a poor leaving group without prior activation.

| Feature | Chloromethyl Mesitylene (CMM) | Methoxymethyl Mesitylene (MMM) |

| IUPAC Name | 2-(Chloromethyl)-1,3,5-trimethylbenzene | 2-(Methoxymethyl)-1,3,5-trimethylbenzene |

| Common Name | Mesitylmethyl methyl ether | |

| CAS Number | 1585-16-6 | 4028-66-4 |

| Molecular Formula | C₁₀H₁₃Cl | C₁₁H₁₆O |

| Molecular Weight | 168.66 g/mol | 164.25 g/mol |

| Physical State | White to pale yellow solid/crystalline | Colorless liquid |

| Reactivity Class | Active Electrophile (Alkyl Halide) | Latent Electrophile (Benzyl Ether) |

| Primary Utility | Reagent for introducing the Mts group | Solvolysis substrate; Acid-labile protecting group model |

| Stability | Moisture sensitive (hydrolyzes to alcohol) | Stable to base; Sensitive to strong acid |

Mechanistic Divergence & Reactivity[2]

The steric bulk of the ortho-methyl groups in the mesityl ring significantly influences the reactivity of both compounds, but via different mechanisms.

Chloromethyl Mesitylene (CMM): The Active Reagent

CMM is a potent alkylating agent. The benzylic chloride is activated by the electron-donating methyl groups on the aromatic ring, which stabilize the transition state for ionization.

-

Mechanism: Reacts via both

(with strong nucleophiles) and -

Application: Used to protect amines (e.g., Arginine guanidino groups) as the Mesitylmethyl (Mts) derivative, which is cleavable by strong acids (HF, TFMSA).

Methoxymethyl Mesitylene (MMM): The Latent Ether

MMM is essentially a benzyl ether. The methoxy group is a poor leaving group, rendering the molecule inert to basic nucleophiles.

-

Activation: To function as an electrophile, MMM requires activation by a Brønsted or Lewis acid (e.g.,

, -

Utility: Often observed as the product of CMM methanolysis or used in physical organic chemistry to study carbocation stability (solvolysis rates).

Reactivity Pathway Diagram

Caption: Comparative reactivity map showing CMM as the direct alkylating agent and MMM as a latent species requiring acid activation.

Applications in Drug Development & Synthesis[1][3][4]

Peptide Synthesis (The Mts Group)

CMM is critical in peptide chemistry for protecting the guanidino function of Arginine.

-

Why CMM? The Mesitylmethyl (Mts) group is more acid-stable than the Benzyloxycarbonyl (Z) group but more labile than the Tosyl (Tos) group. It is cleaved by methanesulfonic acid or HF.

-

Protocol Insight: CMM is reacted with the arginine derivative in the presence of a base. MMM cannot be used for this direct alkylation efficiently without harsh acid catalysts that might degrade the peptide.

Polymerization Initiators

CMM is used as an initiator in Atom Transfer Radical Polymerization (ATRP) . The C-Cl bond is homolytically cleaved by a transition metal catalyst (Cu/Ligand) to initiate styrene or acrylate polymerization. MMM is generally inactive in this role due to the strength of the C-O bond.

Solvolysis & Stability Studies

MMM serves as a model compound for studying "benzyl ether" stability. Because the mesityl ring is electron-rich, MMM is significantly more acid-labile than unsubstituted benzyl methyl ether. This property is exploited in designing "smart" linkers that release payloads under mildly acidic conditions in tumor microenvironments.

Experimental Protocols

Protocol A: Synthesis of Chloromethyl Mesitylene (CMM)

Standard Blanc Chloromethylation

-

Reagents: Mesitylene (1.0 eq), Paraformaldehyde (1.2 eq), Conc. HCl (excess),

(cat.). -

Setup: 3-neck flask, reflux condenser, mechanical stirrer.

-

Procedure:

-

Yield: White crystals (mp ~37°C). Caution: CMM is a lachrymator.

Protocol B: Conversion of CMM to MMM (Methanolysis)

Synthesis of the Ether Derivative

-

Reagents: CMM (1.0 eq), Methanol (Solvent/Reagent),

(1.1 eq). -

Procedure:

-

Dissolve CMM in dry methanol.

-

Add sodium carbonate to scavenge HCl.

-

Reflux for 2-4 hours.

-

Workup: Evaporate methanol. Redissolve residue in ether/water. Wash organic layer.[1]

-

Purification: Distillation (bp ~110°C at 15 mmHg).

-

-

Result: Colorless liquid.

Safety & Handling

| Hazard | Chloromethyl Mesitylene (CMM) | Methoxymethyl Mesitylene (MMM) |

| Toxicity | High. Corrosive, Lachrymator. Causes severe skin burns and eye damage. | Moderate. Irritant. Flammable liquid. |

| Inhalation | Destructive to mucous membranes. Use full fume hood. | Vapors may cause drowsiness. |

| Storage | Store cold (<4°C), dry, under inert gas. Hydrolyzes in moist air to HCl and alcohol. | Store in cool, dry place. Stable to moisture. |

| Disposal | Quench with aqueous ammonia or dilute NaOH before disposal. | Incineration. |

References

-

Synthesis of CMM: Fuson, R. C., & McKeever, C. H. (1940). Chloromethylation of Aryl Ketones. Journal of the American Chemical Society, 62(8), 2088–2091. Link

-

Mts Protecting Group: Yajima, H., et al. (1978). Studies on peptides.[2] LXXVI. Application of the mesitylenesulfonyl (Mts) group for the protection of the guanidino function of arginine. Chemical & Pharmaceutical Bulletin, 26(12), 3752-3757. Link

-

Solvolysis Mechanisms: Bunton, C. A., & Huang, S. K. (1972). Acid-catalyzed hydrolysis of some sterically hindered benzoates and related compounds. Journal of the American Chemical Society, 94(10), 3536-3544. Link

-

Physical Properties (NIST): National Institute of Standards and Technology. 1,3,5-Trimethyl-2-(chloromethyl)benzene Properties. Link

Sources

An In-Depth Technical Guide to the Physicochemical Properties and Synthesis of 2-Methoxy-1,3,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Isomeric Landscape of Substituted Trimethylbenzenes

In the realm of synthetic organic chemistry and drug discovery, precise molecular architecture is paramount. The seemingly subtle placement of a functional group can dramatically alter a compound's physicochemical properties and biological activity. This guide focuses on 2-methoxy-1,3,5-trimethylbenzene , a substituted aromatic ether.

It is crucial to first address a point of potential nomenclature confusion. The topic of this guide, 2-methoxy-1,3,5-trimethylbenzene (CAS No. 4028-66-4), features a methoxy group (-OCH₃) directly attached to the benzene ring. This is structurally distinct from its isomer, 2-(methoxymethyl)-1,3,5-trimethylbenzene, where a methylene (-CH₂-) bridge separates the oxygen from the aromatic ring. The former, also known as methoxymesitylene or 2,4,6-trimethylanisole, is the more commonly referenced compound in chemical literature and databases[1]. This guide will proceed with an in-depth analysis of 2-methoxy-1,3,5-trimethylbenzene, providing the foundational data and protocols relevant to its study and application.

The strategic placement of the methoxy group on the sterically hindered mesitylene (1,3,5-trimethylbenzene) framework imparts unique characteristics to the molecule. The methoxy group is a prevalent feature in many natural products and approved pharmaceutical agents, where it can influence ligand-target binding, improve physicochemical properties, and favorably alter ADME (absorption, distribution, metabolism, and excretion) parameters[2]. Understanding the fundamental properties of building blocks like 2-methoxy-1,3,5-trimethylbenzene is therefore of significant interest to medicinal chemists and drug development professionals.

Physicochemical Properties of 2-Methoxy-1,3,5-trimethylbenzene

The boiling point, a critical physical constant, is intrinsically linked to the intermolecular forces and molecular weight of a compound. For 2-methoxy-1,3,5-trimethylbenzene, the primary intermolecular interactions are van der Waals forces, with a minor contribution from dipole-dipole interactions due to the ether linkage. The steric hindrance provided by the flanking methyl groups influences how closely the molecules can pack, which in turn affects the strength of these forces.

A comprehensive review of available data from the National Institute of Standards and Technology (NIST) provides the following key physicochemical properties for 2-methoxy-1,3,5-trimethylbenzene.

| Property | Value | Source |

| IUPAC Name | 2-methoxy-1,3,5-trimethylbenzene | [1] |

| Synonyms | Methoxymesitylene, 2,4,6-Trimethylanisole | [1] |

| CAS Number | 4028-66-4 | [1] |

| Molecular Formula | C₁₀H₁₄O | [1] |

| Molecular Weight | 150.22 g/mol | [3] |

| Normal Boiling Point | 477 K (203.85 °C) | NIST WebBook |

| Physical Form | Liquid | [3] |

Synthesis of 2-Methoxy-1,3,5-trimethylbenzene: A Plausible Synthetic Route

A common and effective method for the synthesis of aryl ethers is the Williamson ether synthesis . This reaction proceeds via an Sₙ2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide or other suitable electrophile. In the context of preparing 2-methoxy-1,3,5-trimethylbenzene, a logical approach would involve the methylation of 2,4,6-trimethylphenol (also known as mesitol).

The synthesis can be conceptualized in two main stages:

-

Deprotonation of the Phenol: The phenolic proton of 2,4,6-trimethylphenol is acidic enough to be removed by a moderately strong base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide. This phenoxide is a potent nucleophile.

-

Nucleophilic Attack: The resulting phenoxide then acts as a nucleophile, attacking a methylating agent, such as methyl iodide or dimethyl sulfate, in an Sₙ2 reaction to form the desired ether product.

Experimental Determination of Boiling Point: A Self-Validating Protocol

The accurate experimental determination of a compound's boiling point is a fundamental technique in chemical characterization. The following protocol describes a micro-boiling point determination using a Thiele tube, a method that is both efficient in its use of material and reliable.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube, and subsequently ceases upon cooling, is recorded as the boiling point.

Materials and Equipment:

-

Sample of 2-methoxy-1,3,5-trimethylbenzene

-

Thiele tube

-

High-temperature mineral oil or silicone oil

-

Thermometer (-10 to 250 °C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Bunsen burner or heating mantle

-

Clamp and stand

Protocol:

-

Apparatus Assembly:

-

Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

-

Add a few drops of the 2-methoxy-1,3,5-trimethylbenzene sample into the small test tube.

-

Place the capillary tube into the test tube with the open end down.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer assembly into the Thiele tube, ensuring the oil level is above the sample.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The design of the Thiele tube promotes even heat distribution via convection.

-

As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the air has been replaced by the vapor of the sample.

-

-

Boiling Point Determination:

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the capillary tube closely. The stream of bubbles will slow down and eventually stop.

-

The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube. At this point, the vapor pressure of the sample is equal to the atmospheric pressure.

-

Record this temperature. For high accuracy, repeat the determination.

-

Relevance and Applications in Research and Development

While specific large-scale industrial applications of 2-methoxy-1,3,5-trimethylbenzene are not extensively documented, its utility can be inferred from its structural motifs and the roles of similar compounds.

-

Intermediate in Organic Synthesis: As a functionalized aromatic compound, it serves as a valuable intermediate in the synthesis of more complex molecules[4]. The methoxy and methyl groups can be further modified, and the aromatic ring can undergo various electrophilic substitution reactions, providing pathways to novel compounds. The presence of methoxy groups on an aromatic ring can significantly influence the biological activity of a molecule, with effects ranging from enhanced cytotoxicity in anti-cancer agents to altered receptor binding affinities[5][6].

-

Flavor and Fragrance Industry: Many anisole derivatives are known for their characteristic scents. 2-methoxy-1,3,5-trimethylbenzene is noted for its pleasant, sweet, and floral aroma, leading to its use as a flavor and fragrance ingredient[4].

-

Scaffold for Drug Discovery: In drug discovery, the 1,3,5-trimethylbenzene (mesitylene) core provides a rigid and sterically defined scaffold. The introduction of a methoxy group, as seen in the title compound, can serve as a key interaction point with biological targets or can be used to modulate the electronic and lipophilic properties of a lead compound. The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry, and understanding how substituents like the methoxy group affect a molecule's properties is crucial for designing more effective and safer drugs. Methoxy-substituted aromatic rings are common features in a wide range of biologically active compounds, including those with anticancer and antioxidative properties[7][8].

Conclusion

2-Methoxy-1,3,5-trimethylbenzene is a well-defined chemical entity with a boiling point of 203.85 °C. This guide has provided a comprehensive overview of its key physicochemical properties, a plausible and established synthetic route via the Williamson ether synthesis, and a detailed protocol for the experimental determination of its boiling point. For researchers in organic synthesis and drug development, this compound represents a useful building block. The presence of the methoxy group on the sterically hindered mesitylene scaffold offers a unique combination of features that can be exploited in the design of new materials and potential therapeutic agents. The foundational knowledge presented herein serves as a reliable starting point for further investigation and application of this versatile aromatic ether.

References

-

National Institute of Standards and Technology. (n.d.). Benzene, 2-methoxy-1,3,5-trimethyl-. NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

-

Szymański, P., et al. (2021). Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro. Molecules, 26(20), 6275. [Link]

-

MySkinRecipes. (n.d.). 2-Methoxy-1,3,5-trimethylbenzene. Retrieved February 24, 2026, from [Link]

-

Carroll, F. I., et al. (2006). Structure−Activity Relationship Studies on a Novel Series of (S)-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation. Journal of Medicinal Chemistry, 49(21), 6241–6252. [Link]

-

Banik, B. K., et al. (2014). Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives. Frontiers in Chemistry, 2, 60. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

Matić, S., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2149. [Link]

-

ResearchGate. (2019). Why is 1,3,5-Trimethylbenzene named as Benzene,1,3,5-trimethyl in the GC-MS literature?. Retrieved February 24, 2026, from [Link]

-

Babalola, T. (2024). Drug Discovery through Organic Chemistry: Unveiling the Future of Medicine. Journal of Medicinal Organic Chemistry, 7(6), 265-266. [Link]

Sources

- 1. Benzene, 2-methoxy-1,3,5-trimethyl- [webbook.nist.gov]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Methoxy-1,3,5-trimethylbenzene | 4028-66-4 [sigmaaldrich.com]

- 4. 2-Methoxy-1,3,5-trimethylbenzene [myskinrecipes.com]

- 5. Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives [frontiersin.org]

- 8. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides [mdpi.com]

Methodological & Application

Application Note: Synthesis of 2-(Methoxymethyl)-1,3,5-trimethylbenzene from Mesitylene

Executive Summary

This guide details the synthesis of 2-(Methoxymethyl)-1,3,5-trimethylbenzene (also referred to as

The target molecule serves as a critical intermediate in the synthesis of sterically hindered ligands, rotaxane "axles," and specialized photoinitiators. Its synthesis presents a classic challenge in organic process development: introducing a functional group at the benzylic position of a highly activated arene while avoiding over-functionalization (polymerization) or electrophilic attack on the ring carbons.

The recommended pathway utilizes a two-step sequence:

-

Blanc Chloromethylation: Conversion of mesitylene to 2,4,6-trimethylbenzyl chloride.

-

Williamson Ether Synthesis: Nucleophilic substitution with sodium methoxide to yield the target ether.

Safety & Hazards (Critical)

⚠️ Biological Hazard Alert: Bis(chloromethyl) ether (BCME)

The Blanc chloromethylation (Step 1) utilizes formaldehyde and hydrogen chloride.[2][3] Under these conditions, there is a thermodynamic possibility of forming bis(chloromethyl) ether (BCME) , a potent human carcinogen (OSHA regulated).

-

Risk Mitigation: While the high reactivity of mesitylene generally outcompetes BCME formation, strict engineering controls are mandatory.

-

Protocol: Perform all reactions in a certified fume hood. The reactor effluent must be scrubbed through an ammonium hydroxide solution (which decomposes alkyl halides and BCME).

-

Waste: Treat all aqueous waste from Step 1 as potentially containing carcinogens.

Retrosynthetic Analysis & Pathway Selection

The synthesis relies on the high nucleophilicity of the mesitylene ring, which facilitates electrophilic aromatic substitution.

Pathway Logic

-

Starting Material: Mesitylene (1,3,5-trimethylbenzene).[4][5][6] The three methyl groups activate the ring, directing electrophiles to the ortho/para positions (which are equivalent due to symmetry).

-

Intermediate: 2,4,6-Trimethylbenzyl chloride.[7][8][9] This benzylic halide is highly reactive toward nucleophiles due to the stability of the transition state (benzylic cation character) and the lack of

-hydrogens (preventing elimination). -

Product: 2-(Methoxymethyl)-1,3,5-trimethylbenzene.

Reaction Scheme Visualization

Figure 1: Two-step synthetic pathway from mesitylene to the target methyl ether.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4,6-Trimethylbenzyl Chloride

Reaction Type: Electrophilic Aromatic Substitution (Blanc Chloromethylation)

Reagents & Equipment[3][10][11]

-

Mesitylene: 120.2 g (1.0 mol)

-

Paraformaldehyde: 33.0 g (1.1 mol equivalents of formaldehyde)

-

Zinc Chloride (Anhydrous): 20 g (Catalyst)

-

Hydrochloric Acid (conc. 37%): 500 mL

-

HCl Gas Generator: (Optional but recommended for higher yields) H2SO4 dripped onto NaCl.

-

Apparatus: 1L 3-neck round-bottom flask, mechanical stirrer, reflux condenser, gas inlet tube, thermometer.

Procedure

-

Setup: In the fume hood, charge the flask with mesitylene, paraformaldehyde, and zinc chloride.

-

Acid Addition: Add the concentrated hydrochloric acid. The mixture will be biphasic.

-

Reaction: Heat the mixture to 60–65 °C with vigorous mechanical stirring.

-

Note: If using HCl gas (preferred for anhydrous conditions), bubble the gas through the mixture while maintaining temperature. If using only conc. HCl, the reaction time must be extended.

-

-

Monitoring: Stir for 4–6 hours. The paraformaldehyde solid should disappear. Monitor by TLC (Hexanes/EtOAc 9:1) or GC-MS. The product appears as a higher boiling component.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour onto 500 g of crushed ice.

-

Separate the organic layer.[10][12] Extract the aqueous layer twice with 100 mL dichloromethane (DCM).

-

Combine organic layers and wash sequentially with:

-

Water (2 x 200 mL)

-

Sat. NaHCO3 (2 x 200 mL) – Caution: CO2 evolution.

-

Brine (200 mL)

-

-

Dry over anhydrous MgSO4 and filter.

-

-

Purification: The crude material contains unreacted mesitylene and the product.

-

Remove solvent via rotary evaporation.

-

Recrystallization: The product solidifies upon cooling (mp ~37 °C). Recrystallize from minimal hexanes or perform vacuum distillation (bp ~130 °C at 4 mmHg) if liquid.

-

Yield Target: 65–75% (approx. 110–125 g).

-

Step 2: Synthesis of 2-(Methoxymethyl)-1,3,5-trimethylbenzene

Reaction Type: Williamson Ether Synthesis (SN2)

Reagents & Equipment[3][10][11]

-

2,4,6-Trimethylbenzyl Chloride: 84.3 g (0.5 mol)

-

Sodium Methoxide (NaOMe): 25 wt% solution in Methanol (130 g, ~0.6 mol) OR freshly prepared from Na (13.8 g) in dry MeOH (300 mL).

-

Methanol (Anhydrous): 200 mL (additional solvent).

-

Apparatus: 1L Round-bottom flask, reflux condenser, drying tube (CaCl2) or N2 inlet.

Procedure

-

Preparation: Dissolve the 2,4,6-trimethylbenzyl chloride in 200 mL of anhydrous methanol in the reaction flask.

-

Addition: Add the sodium methoxide solution slowly over 15 minutes. The reaction is exothermic; ensure the temperature does not spike uncontrollably.

-

Reflux: Heat the mixture to reflux (65 °C) for 3–5 hours.

-

Mechanism Check: The chloride is displaced by the methoxide ion. Sodium chloride (NaCl) will precipitate out of the solution as a fine white solid.

-

-

Monitoring: Check TLC. The starting chloride spot should disappear.

-

Workup:

-

Cool the mixture to room temperature.

-

Remove the bulk of the methanol via rotary evaporation (recover solvent).

-

Resuspend the residue in 300 mL Diethyl Ether or MTBE and 300 mL water.

-

Separate the layers.[10][11][12] Wash the organic phase with water (2 x 100 mL) to remove residual salts and methanol.

-

Dry over Na2SO4, filter, and concentrate.

-

-

Purification:

-

Distillation: The product is a liquid. Perform vacuum distillation.[10]

-

Boiling Point: Expect ~95–100 °C at 10 mmHg (extrapolated).

-

Yield Target: 85–90%.

-

Characterization Data

Confirm the structure using Proton Nuclear Magnetic Resonance (

Table 1: Predicted

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 6.85 | Singlet (s) | 2H | Ar-H | Aromatic protons (meta position) |

| 4.45 | Singlet (s) | 2H | Ar-CH | Benzylic methylene |

| 3.38 | Singlet (s) | 3H | O-CH | Methoxy group |

| 2.35 | Singlet (s) | 6H | Ortho-CH | Methyls flanking the ether |

| 2.28 | Singlet (s) | 3H | Para-CH | Distal methyl group |

Note: The ortho-methyl groups (2.35 ppm) are slightly deshielded compared to the para-methyl due to proximity to the ether oxygen.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Inefficient HCl saturation or wet reagents. | Use a steady stream of dry HCl gas rather than conc. acid.[2][10][13][14] Ensure ZnCl2 is anhydrous (fuse it before use). |

| Polymerization | Over-heating in Step 1. | Keep temperature strictly <65 °C. Mesitylene is very reactive and can form diarylmethanes if overheated. |

| Incomplete Reaction (Step 2) | Old NaOMe solution. | Use freshly prepared NaOMe. Ensure moisture is excluded (water competes with methoxide). |

| Impurity: Mesitylene | Incomplete conversion in Step 1. | Mesitylene is difficult to separate from the chloride by distillation. Ensure Step 1 goes to completion before proceeding, or use excess paraformaldehyde. |

References

-

Blanc Chloromethylation Overview

-

Safety of Chloromethylation

-

Synthesis of Mesitylene Derivatives

- Title: Mesitylene - Organic Syntheses Procedure (Contextual for Mesitylene reactivity)

-

Source: Organic Syntheses, Coll. Vol. 2, p.449 (1943)

-

URL:[Link]

-

General Ether Synthesis Protocol

- Title: Williamson Ether Synthesis

- Source: Chemistry LibreTexts

-

URL:[Link]

Sources

- 1. CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products - Google Patents [patents.google.com]

- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Mesitylene - Wikipedia [en.wikipedia.org]

- 5. carla-hd.de [carla-hd.de]

- 6. MESITYLENE FOR SYNTHESIS 98% | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 7. CAS 1585-16-6: 2,4,6-Trimethylbenzyl chloride | CymitQuimica [cymitquimica.com]

- 8. 2,4,6-Trimethylbenzoyl Chloride | High-Quality Synthesis. [byhydrotalcite.com]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. guidechem.com [guidechem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 2,4,6-Trimethylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 14. Critical role of formaldehyde during methanol conversion to hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Blanc Reaction [organic-chemistry.org]

Advanced Protocol: Methoxymethylation of 1,3,5-Trimethylbenzene (Mesitylene)

[1]

Executive Summary & Strategic Rationale

The methoxymethylation of 1,3,5-trimethylbenzene (mesitylene) is a pivotal transformation in the synthesis of functionalized aromatic building blocks, often used as precursors for ligands in organometallic catalysis or as intermediates in drug discovery.

Historically, this transformation was achieved via a two-step sequence: Blanc chloromethylation followed by nucleophilic substitution with sodium methoxide.[1] While effective, the Blanc reaction generates bis(chloromethyl) ether (BCME), a potent human carcinogen, as a volatile byproduct.

This Application Note prioritizes a modern, "Safety-First" approach. We utilize Dimethoxymethane (Methylal) as the electrophile source.[1] By activating methylal in situ with a Lewis acid and an acyl chloride, we generate the reactive methoxymethylating species without isolating or handling bulk carcinogenic halo-ethers. This protocol ensures high regioselectivity, operational safety, and scalability.

Reaction Mechanism & Chemical Logic

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) . The core challenge with mesitylene is its high nucleophilicity; without strict kinetic control, the reaction can easily proceed to bis-alkylation or polymerization (formation of methylene-bridged resins).[1]

Mechanistic Pathway (Graphviz Visualization)[1]

The following diagram illustrates the in situ activation of dimethoxymethane (DMM) by Zinc Bromide and Acetyl Chloride to form the reactive oxocarbenium species, followed by the Friedel-Crafts attack on mesitylene.

Caption: Figure 1. Lewis-acid catalyzed activation of Dimethoxymethane generating the reactive electrophile for selective alkylation.[1]

Experimental Protocol: Direct Methoxymethylation

Method A: The In Situ Activation Route (Recommended)

This method avoids the direct handling of chloromethyl methyl ether (MOM-Cl) by generating the equivalent electrophile transiently in the reaction vessel.

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| 1,3,5-Trimethylbenzene | Substrate | 1.0 | Dried over molecular sieves.[1] |

| Dimethoxymethane (DMM) | Reagent | 1.5 | "Methylal". Anhydrous. |

| Acetyl Chloride | Activator | 1.5 | Freshly distilled if yellow. |

| Zinc Bromide ( | Catalyst | 0.1 | Anhydrous beads/powder. Very hygroscopic. |

| Dichloromethane (DCM) | Solvent | -- | Anhydrous ( |

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Catalyst Solubilization: Add anhydrous

(10 mol%) and anhydrous DCM (5 volumes relative to mesitylene) to the flask. Stir until the catalyst is partially suspended/dissolved. -

Activation: Add Acetyl Chloride (1.5 equiv) and Dimethoxymethane (1.5 equiv) to the flask.

-

Observation: The mixture may warm slightly. Stir at Room Temperature (RT) for 15 minutes. This step generates the reactive electrophile solution.

-

-

Substrate Addition: Cool the reaction mixture to

using an ice bath.-

Critical Control: Mesitylene is highly activated. Low temperature is essential to prevent polymerization.

-

-

Reaction: Add the solution of Mesitylene (1.0 equiv) in a minimal amount of DCM dropwise over 30 minutes.

-

Monitoring: Allow the mixture to warm to RT and stir for 2–4 hours.

-

QC Check: Monitor by TLC (Hexanes/EtOAc 9:1) or GC-MS.[1] Look for the disappearance of the mesitylene peak (

120) and appearance of the product (

-

-

Quench: Pour the reaction mixture slowly into a beaker containing saturated aqueous

and crushed ice. Stir vigorously for 20 minutes to hydrolyze any remaining active electrophiles. -

Workup:

-

Purification: The crude oil is typically purified via vacuum distillation (bp ~110°C at 10 mmHg) or flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Method B: Classical Chloromethylation (Reference Only)

Included for comparative purposes. Requires strict safety protocols due to BCME formation.

-

Blanc Reaction: Mesitylene + Paraformaldehyde + HCl (gas)

2-Chloromethyl-1,3,5-trimethylbenzene.[1] -

Methanolysis: The isolated chloromethyl intermediate is refluxed with Sodium Methoxide (NaOMe) in Methanol for 2 hours.

-

Yield: Typically 70-80% over two steps, but with significantly higher hazard.[1]

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions.

| Issue | Probable Cause | Corrective Action |

| Polymerization (Gummy solid) | Reaction temperature too high; Mesitylene added too fast. | Maintain strictly |

| Low Conversion | Wet reagents (Water kills the oxocarbenium ion). | Ensure |

| Bis-alkylation | Excess DMM/Activator used. | Stick to 1.1–1.5 equivalents. Do not use large excess of DMM. |

| Color Change (Dark Black) | Decomposition/Oxidation. | Ensure Nitrogen atmosphere.[5] Quench immediately if observed. |

Workflow Visualization

Caption: Figure 2.[1] Operational workflow for the safe methoxymethylation of mesitylene.

Safety & Compliance (HSE)

-

Carcinogen Control: While Method A minimizes risk, the intermediate species are structurally related to Chloromethyl Methyl Ether (MOM-Cl). All operations must be conducted in a functioning fume hood.

-

Waste Disposal: Aqueous waste from the quench contains zinc salts and methanol/acetate byproducts. Dispose of as hazardous aqueous waste.

-

PPE: Double nitrile gloves, chemical splash goggles, and lab coat are mandatory.

References

-

Direct Methoxymethylation using DMM

- Berliner, M. A., & Belecki, K. (2008). A Safe, Scalable Protocol for the Preparation of Methoxymethyl Ethers. Journal of Organic Chemistry.

-

(Validated concept of in-situ MOM generation).[1]

-

Friedel-Crafts Alkylation Mechanisms

-

Synthesis of 2-(methoxymethyl)-1,3,5-trimethylbenzene (Analogous Protocols)

-

Safety of Chloromethyl Ethers

The 2,4,6-Trimethylbenzyl (Mesityl) Protecting Group: A Guide to Application and Protocol

Introduction: Navigating the Landscape of Hydroxyl Protection

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. The temporary masking of reactive functional groups, such as alcohols, prevents unwanted side reactions and allows for the selective modification of other parts of a complex molecule.[1] Among the diverse arsenal of protecting groups for hydroxyl moieties, benzyl ethers stand out for their general robustness and versatile cleavage methods.[2][3] This application note introduces the 2,4,6-trimethylbenzyl group (informally, "mesitylbenzyl" or "Membz"), a sterically hindered variant of the classical benzyl protecting group, and provides a comprehensive guide to its application.

The rationale for employing the 2,4,6-trimethylbenzyl group lies in the synergistic interplay of steric hindrance and electronic effects imparted by the three methyl groups on the aromatic ring. This substitution pattern is anticipated to modulate the stability and reactivity of the resulting ether, offering a unique profile compared to standard benzyl (Bn) or p-methoxybenzyl (PMB) ethers. This guide will detail the synthesis of the protecting group precursor, protocols for the protection of alcohols, an analysis of the expected stability, and methods for its subsequent removal.

Synthesis of the Protecting Group Precursor: 2-(Chloromethyl)-1,3,5-trimethylbenzene

The key reagent for the introduction of the 2,4,6-trimethylbenzyl protecting group is 2-(chloromethyl)-1,3,5-trimethylbenzene. This compound is accessible through the chloromethylation of 1,3,5-trimethylbenzene (mesitylene), a common and industrially relevant method for introducing a chloromethyl group onto an aromatic ring.[4]

The reaction proceeds via an electrophilic aromatic substitution where mesitylene reacts with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.[4]

Reaction Scheme:

Key Mechanistic Steps: [4]

-

Activation of Formaldehyde: The Lewis acid catalyst activates formaldehyde, increasing its electrophilicity.

-

Electrophilic Attack: The electron-rich mesitylene ring attacks the activated formaldehyde.

-

Formation of a Benzyl Alcohol Intermediate: A benzyl alcohol derivative is formed.

-

Conversion to Benzyl Chloride: The hydroxyl group of the benzyl alcohol is protonated and displaced by a chloride ion to yield the final product.

Protection of Alcohols: Formation of 2,4,6-Trimethylbenzyl Ethers

The protection of an alcohol as its 2,4,6-trimethylbenzyl ether is typically achieved via a Williamson ether synthesis.[5][6] This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in a substitution reaction with 2-(chloromethyl)-1,3,5-trimethylbenzene.[6]

Experimental Protocol: General Procedure for the Protection of a Primary Alcohol

-

Setup: To a solution of the primary alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

-

Addition of the Alkylating Agent: Cool the reaction mixture back to 0 °C and add a solution of 2-(chloromethyl)-1,3,5-trimethylbenzene (1.1 equiv) in anhydrous THF or DMF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2,4,6-trimethylbenzyl ether.

Diagram of the Protection/Deprotection Workflow

Caption: Workflow for the protection of an alcohol with 2-(chloromethyl)-1,3,5-trimethylbenzene and subsequent deprotection.

Stability Profile of 2,4,6-Trimethylbenzyl Ethers

The stability of a protecting group is a critical factor in its utility. The 2,4,6-trimethylbenzyl ether is expected to exhibit a stability profile influenced by both steric and electronic factors.

| Condition Category | Reagent/Condition | Expected Stability | Rationale |

| Acidic | Mild Acids (e.g., Acetic Acid) | Generally Stable | Similar to standard benzyl ethers, cleavage requires strong acidic conditions. |

| Strong Lewis Acids (e.g., BBr₃, TMSI) | Labile | Strong Lewis acids are known to cleave robust ethers.[7] | |

| Basic | Strong Bases (e.g., NaH, KOH, Carbonates) | Generally Stable | Ether linkages are typically stable under basic conditions. |

| Oxidative | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Potentially Labile | The electron-donating methyl groups may facilitate oxidative cleavage, similar to p-methoxybenzyl (PMB) ethers.[2][8] |

| Reductive | Catalytic Hydrogenolysis (H₂, Pd/C) | Labile | This is the primary method for cleaving benzyl-type ethers.[9] |

| Nucleophilic | Organometallic Reagents (e.g., Grignard, Organolithiums) | Generally Stable | Ether linkages are generally unreactive towards these reagents.[10] |

Deprotection of 2,4,6-Trimethylbenzyl Ethers

The removal of the 2,4,6-trimethylbenzyl group is a crucial step to regenerate the free alcohol. The choice of deprotection method will depend on the other functional groups present in the molecule.

Method 1: Catalytic Hydrogenolysis

This is the most common and mildest method for the cleavage of benzyl-type ethers and is expected to be highly effective for 2,4,6-trimethylbenzyl ethers.[3][9]

Reaction Scheme:

-

Setup: Dissolve the 2,4,6-trimethylbenzyl-protected alcohol (1.0 equiv) in a suitable solvent such as methanol or ethanol (0.1 M solution) in a flask equipped with a magnetic stir bar.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus.

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Method 2: Oxidative Cleavage

For molecules containing functional groups sensitive to hydrogenation (e.g., alkenes, alkynes), oxidative cleavage can be an alternative. The electron-rich nature of the mesityl ring suggests that reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), commonly used for PMB ether cleavage, may be effective.[2][8]

Reaction Scheme:

-

Setup: Dissolve the 2,4,6-trimethylbenzyl ether (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).

-

Reagent Addition: Add DDQ (1.5 equiv) to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature and monitor by TLC.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion and Future Perspectives

The 2,4,6-trimethylbenzyl (Membz) protecting group offers a valuable addition to the synthetic chemist's toolkit. Its increased steric bulk compared to the standard benzyl group may provide enhanced stability in certain contexts, while the electron-donating methyl groups are expected to influence its reactivity, particularly towards oxidative cleavage. The protocols outlined in this application note, derived from established methodologies for analogous protecting groups, provide a solid foundation for the successful implementation of the Membz group in complex organic synthesis. Further research to quantify the relative rates of cleavage compared to other benzyl-type ethers will provide a more nuanced understanding of its orthogonality and expand its strategic application in the synthesis of novel chemical entities.

References

Sources

- 1. fiveable.me [fiveable.me]

- 2. Benzyl group - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Functionalization of Aryl Ether-Free Polymer Electrolytes Using Mesityl Derivatives

This Application Note is designed for materials scientists and electrochemical engineers focusing on high-performance Anion Exchange Membranes (AEMs). It details the synthesis of aryl ether-free poly(phenylene) backbones and their subsequent functionalization with mesityl-protected imidazolium cations to achieve superior alkaline stability.[1]

Executive Summary

The commercial viability of Anion Exchange Membrane Fuel Cells (AEMFCs) and Water Electrolyzers (AEMWEs) is currently limited by the chemical degradation of polymer electrolytes under high-pH conditions. Traditional Poly(aryl ether sulfone) (PAES) backbones suffer from ether cleavage, while conventional quaternary ammonium (QA) cations undergo Hofmann elimination or nucleophilic substitution.

This guide details a protocol to overcome both failure modes by:

-

Synthesizing an Aryl Ether-Free Backbone: Utilizing superacid-catalyzed polyhydroxyalkylation to create a rigid, chemically inert poly(phenylene) scaffold.

-

Functionalizing with Mesityl Derivatives: Grafting 1-mesityl-1H-imidazole to the backbone. The bulky mesityl (2,4,6-trimethylphenyl) group provides critical steric hindrance, shielding the imidazolium cation from hydroxide attack (ring-opening) without compromising ionic conductivity.

Scientific Rationale & Mechanism

The Aryl Ether-Free Advantage

Ether linkages (

The Mesityl "Shielding" Effect

Standard imidazolium cations are prone to ring-opening degradation at the C2 position.

-

The Solution: Introducing a mesityl group at the

position of the imidazole ring. -

Mechanism: The ortho-methyl groups of the mesityl ring force the aromatic ring to rotate perpendicular to the imidazole plane. This creates a "steric umbrella" that blocks

from accessing the vulnerable C2 carbon and prevents

Reaction Pathway Visualization

Figure 1: Synthetic workflow for creating mesityl-functionalized aryl ether-free AEMs. The process moves from backbone synthesis to specific cation functionalization.

Experimental Protocols

Materials & Equipment

-

Reagents: Biphenyl (99%), 2,2,2-Trifluoroacetophenone (or related ketone), Trifluoromethanesulfonic acid (TFSA), Dichloromethane (DCM), 6-Bromo-1-hexanol, 1-Mesityl-1H-imidazole (synthesized or purchased), Dimethyl sulfoxide (DMSO).

-

Equipment: Mechanical stirrer, Nitrogen atmosphere glovebox or Schlenk line, High-viscosity reactor, NMR Spectrometer (400 MHz+).

Protocol A: Synthesis of Poly(phenylene) Backbone

Objective: Create a high-molecular-weight, ether-free backbone.

-

Preparation: In a flame-dried flask equipped with a mechanical stirrer, dissolve Biphenyl (10 mmol) and 2,2,2-Trifluoroacetophenone (10 mmol) in DCM (15 mL).

-

Catalysis: Cool the mixture to 0°C. Dropwise add TFSA (5 mL) over 20 minutes. The solution will turn dark red/brown, indicating the formation of the superacid complex.

-

Polymerization: Allow the reaction to warm to room temperature and stir for 24–48 hours. The viscosity will increase significantly.

-

Critical Checkpoint: If the solution becomes too viscous to stir, add small amounts of TFSA, not DCM, to maintain superacidity.

-

-

Termination: Pour the polymer solution slowly into methanol (500 mL) under vigorous stirring to precipitate the polymer.

-

Purification: Wash the white fibrous precipitate with methanol (3x) and boiling water (2x) to remove residual acid. Dry in a vacuum oven at 80°C for 24 hours.

Protocol B: Friedel-Crafts Bromoalkylation

Objective: Introduce reactive sites for cation attachment without using carcinogenic chloromethyl methyl ether (CMME).

-

Dissolution: Dissolve the Poly(phenylene) (1.0 g) in DCM (30 mL).

-

Reagent Addition: Add 6-Bromo-1-hexanol (1.5 mL) and TFSA (0.5 mL) as the catalyst.

-

Reaction: Stir at room temperature for 12–24 hours. The hydroxyl group of the hexanol reacts with the phenyl rings of the backbone, attaching a bromo-hexyl pendant chain.

-

Isolation: Precipitate in methanol, filter, and dry.

-

Validation: Verify the degree of functionalization (DF) using

NMR.[2] Look for the triplet at ~3.4 ppm (

-

Protocol C: Mesityl-Imidazolium Functionalization

Objective: Graft the sterically protected cation.

-

Solution Prep: Dissolve the bromoalkylated polymer in DMSO (5 wt%).

-

Amination: Add 1-Mesityl-1H-imidazole (3 equivalents relative to the bromo-groups).

-

Note: The excess is required due to the bulkiness of the mesityl group slowing down the

kinetics.

-

-

Heating: Heat the solution to 80°C for 48 hours.

-

Membrane Casting:

-